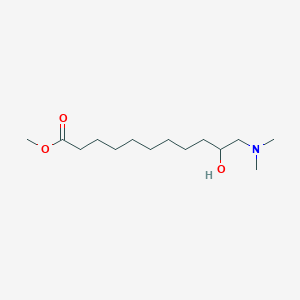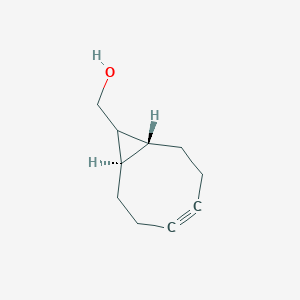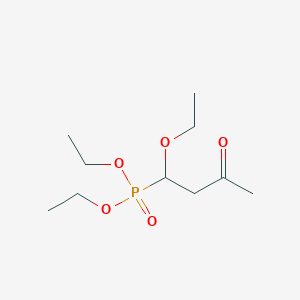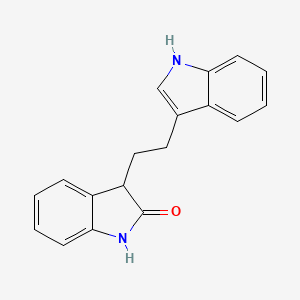![molecular formula C21H20N4S B14134439 1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea CAS No. 893164-98-2](/img/structure/B14134439.png)
1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea typically involves the reaction of 4-methylbenzylamine with 4-[(Z)-phenyldiazenyl]phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, base catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thioureas.
Substitution: Substituted thioureas.
Aplicaciones Científicas De Investigación
1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its thiourea moiety can interact with biological macromolecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-methylbenzyl)-3-phenyl-2-thiourea
- 1-(4-ethylphenyl)-3-phenyl-2-thiourea
- 1-(4-methoxyphenyl)-3-phenyl-thiourea
Uniqueness
1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea is unique due to its specific structural features, such as the presence of the phenyldiazenyl group. This structural element imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and its potential therapeutic effects further highlight its uniqueness compared to other thioureas .
Propiedades
Número CAS |
893164-98-2 |
|---|---|
Fórmula molecular |
C21H20N4S |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)methyl]-3-(4-phenyldiazenylphenyl)thiourea |
InChI |
InChI=1S/C21H20N4S/c1-16-7-9-17(10-8-16)15-22-21(26)23-18-11-13-20(14-12-18)25-24-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H2,22,23,26) |
Clave InChI |
VFAKEVPULHLCNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)


![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
